REACTION_CXSMILES
|
[Cl:1][C:2]1[CH:3]=[CH:4][C:5]([N:16]2[CH:20]=[CH:19][N:18]=[C:17]2[CH2:21][N:22]2[C:26](=O)[C:25]3=[CH:28][CH:29]=[CH:30][CH:31]=[C:24]3C2=O)=[C:6]([CH:15]=1)C(C1C=CC=CC=1)=O.NN>C(O)C>[Cl:1][C:2]1[CH:3]=[CH:4][C:5]2[N:16]3[CH:20]=[CH:19][N:18]=[C:17]3[CH2:21][N:22]=[C:26]([C:25]3[CH:28]=[CH:29][CH:30]=[CH:31][CH:24]=3)[C:6]=2[CH:15]=1
|
Name
|
5-Chloro-2-[2-(phthalimidomethyl)imidazol-1-yl]benzophenone
|
Quantity
|
0.883 g
|
Type
|
reactant
|
Smiles
|
ClC=1C=CC(=C(C(=O)C2=CC=CC=C2)C1)N1C(=NC=C1)CN1C(C=2C(C1=O)=CC=CC2)=O
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
heated to 72°-74° C
|
Type
|
DISSOLUTION
|
Details
|
Within 10 minutes all of the solid dissolves
|
Duration
|
10 min
|
Type
|
CUSTOM
|
Details
|
white solid is removed by filtration
|
Type
|
CONCENTRATION
|
Details
|
The mother liquor is concentrated in vacuo to an oil which
|
Type
|
CUSTOM
|
Details
|
is crystallized from ethyl acetate-hexane-mixtures
|
Reaction Time |
2 h |
Name
|
|
Type
|
product
|
Smiles
|
ClC=1C=CC2=C(C(=NCC=3N2C=CN3)C3=CC=CC=C3)C1
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |